3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid
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Overview
Description
3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridylazo group attached to a triiodobenzoic acid core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid typically involves multiple steps, starting with the preparation of the pyridylazo intermediate. This intermediate is then reacted with 2,4,6-triiodobenzoic acid under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the azo group, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for detecting and quantifying metal ions.
Biology: The compound is employed in biological assays to study enzyme activities and protein interactions.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid involves its interaction with specific molecular targets. The azo group can form complexes with metal ions, altering their electronic properties and enabling detection in analytical applications. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid
- 3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-trichlorobenzoic acid
- 3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-tribromobenzoic acid
Uniqueness
Compared to similar compounds, this compound stands out due to its unique iodine atoms, which enhance its reactivity and detection capabilities. The presence of iodine also imparts distinct electronic and steric properties, making it particularly useful in specific analytical and industrial applications.
Properties
CAS No. |
105945-47-9 |
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Molecular Formula |
C12H7I3N4O3 |
Molecular Weight |
635.92 g/mol |
IUPAC Name |
3-[(6-amino-2-oxo-1H-pyridin-3-yl)diazenyl]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C12H7I3N4O3/c13-4-3-5(14)10(9(15)8(4)12(21)22)19-18-6-1-2-7(16)17-11(6)20/h1-3H,(H,21,22)(H3,16,17,20) |
InChI Key |
ZAMIPRRWRQNNJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)N)N=NC2=C(C=C(C(=C2I)C(=O)O)I)I |
Origin of Product |
United States |
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